
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include a tert-butyl group, a chloro-substituted methoxyphenyl group, and an amine group attached to the pyrrole ring.
Méthodes De Préparation
The synthesis of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the chloro and methoxy groups can be added through electrophilic aromatic substitution reactions.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine can be compared with other similar compounds, such as:
1-tert-butyl-3-(5-bromo-2-methoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with a bromo group instead of a chloro group.
1-tert-butyl-3-(5-chloro-2-ethoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19ClN2O |
|---|---|
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)pyrrol-2-amine |
InChI |
InChI=1S/C15H19ClN2O/c1-15(2,3)18-8-7-11(14(18)17)12-9-10(16)5-6-13(12)19-4/h5-9H,17H2,1-4H3 |
Clé InChI |
OBTWJURBASNTMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CC(=C1N)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
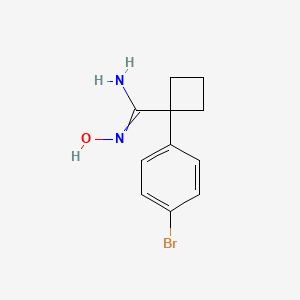

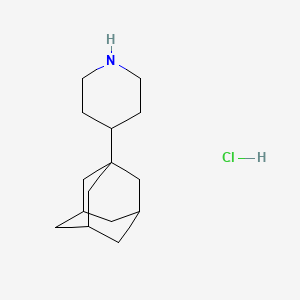
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
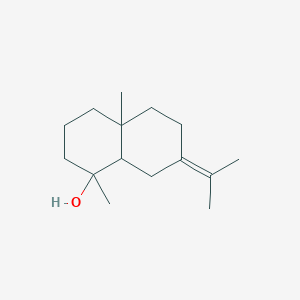
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
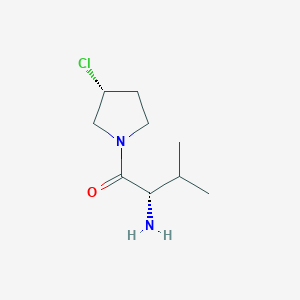
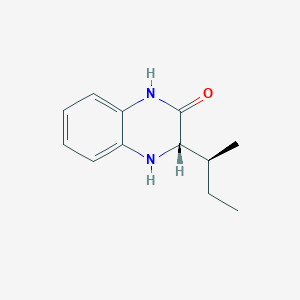
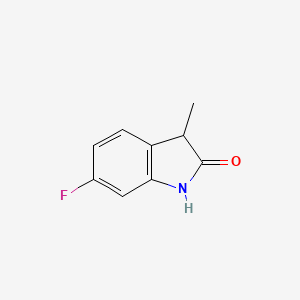
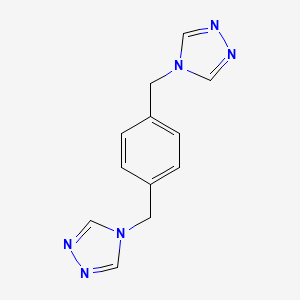
![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
